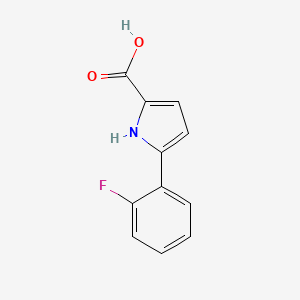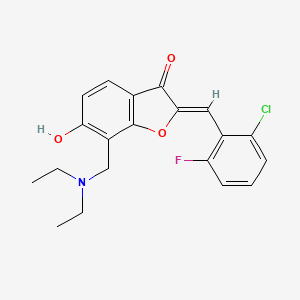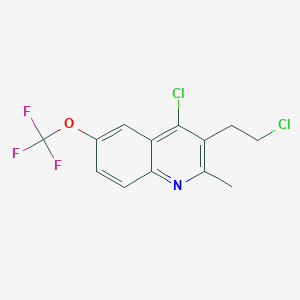
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline (also known as 4-C3-2-CEM-6-TFMQ) is a synthetic quinoline molecule that has a wide range of scientific and research applications. It is a versatile compound that has been studied for its potential use in drug development, as a fluorescent dye, and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Biologically Active Heterocyclic Compounds
Quinoline and its derivatives, such as 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline, have been recognized for their significant biological activity. The quinoline nucleus, found in many natural products, exhibits a wide range of biological activities. For instance, a study synthesized various quinoline incorporated triazole derivatives and screened them for antimicrobial activities. Some of these novel compounds exhibited notable bioactivities, suggesting their potential as biologically active heterocyclic compounds (D'Souza et al., 2020).
Fluorophores and Biochemical Applications
Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. A study explored the reactions of 2-chloro-4-methylquinolines with different aminobenzoic acids to obtain new quinoline derivatives, which are promising as potential antioxidants and radioprotectors. This highlights the role of quinoline derivatives, including this compound, in biochemical applications and disease prevention (Aleksanyan & Hambardzumyan, 2013).
Synthetic Chemistry and Compound Transformation
The compound under discussion is also a part of synthetic chemistry explorations where researchers aim to transform chemical structures to yield new molecules with potential applications. For example, the SNAr reaction of poly-halo-quinoline-3-carboxylates has been used to transform into derivatives under mild conditions, demonstrating the versatility of quinoline derivatives in chemical synthesis (Zhao & Zhou, 2010).
Anticancer Properties
Quinoline derivatives have also been studied for their anticancer properties. A novel compound bearing a tri-quinoline moiety was synthesized and exhibited higher cytotoxicity in certain cancer cell lines. This points towards the potential therapeutic applications of quinoline derivatives, including this compound, in cancer treatment (Gayathri et al., 2017).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of quinoline derivatives have been a subject of interest. New quinoline derivatives synthesized using click chemistry approach were evaluated for their antifungal and antibacterial activity. The results indicated significant activity against tested strains, showcasing the potential of quinoline derivatives, including the compound , in developing antimicrobial and antifungal agents (Kategaonkar et al., 2010).
Propiedades
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3NO/c1-7-9(4-5-14)12(15)10-6-8(20-13(16,17)18)2-3-11(10)19-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSQBSDVAOSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)
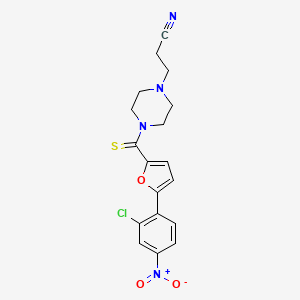

![4-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2440511.png)
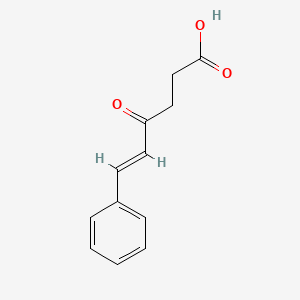
![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)
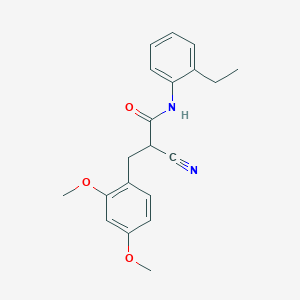
![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2440517.png)
![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)
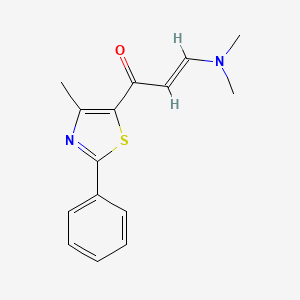
![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)
